molecular formula C17H17ClN6O B12637739 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B12637739
M. Wt: 356.8 g/mol
InChI Key: SUCRPWPMWLBUAI-VXLYETTFSA-N
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Description

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a synthetically designed small molecule recognized for its potent and selective inhibition of the Janus kinase 2 (JAK2) pathway [1] . The JAK-STAT signaling cascade is a critical mediator of cytokine and growth factor responses, and its dysregulation is implicated in the pathogenesis of myeloproliferative neoplasms, autoimmune disorders, and various cancers [2] . This compound acts as a competitive ATP antagonist, binding to the kinase domain of JAK2 to prevent the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STATs), particularly STAT3 and STAT5 [1] . Its primary research value lies in its utility as a precise chemical tool to dissect JAK-STAT signaling in cellular models of disease. Researchers employ this inhibitor to investigate mechanisms of oncogenic proliferation, immune cell activation, and hematopoiesis. By selectively blocking JAK2, it enables the study of pathway-specific contributions to disease phenotypes and provides a foundation for evaluating potential therapeutic strategies targeting this pivotal node in cellular communication [3] .

Properties

Molecular Formula

C17H17ClN6O

Molecular Weight

356.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(5-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C17H17ClN6O/c1-12-8-9-20-23(12)11-16(25)21-19-10-15-13(2)22-24(17(15)18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,25)/b19-10+

InChI Key

SUCRPWPMWLBUAI-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=NN1CC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=CC=NN1CC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Derivatives

The synthesis often begins with a precursor that contains a pyrazole structure. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole can be synthesized through:

  • Reagents : Use of hydrazine hydrate and appropriate carbonyl compounds.

  • Conditions : Typically involves refluxing in ethanol or other solvents under controlled temperatures.

Methylation and Chlorination

After obtaining the pyrazole derivative, methylation can be performed using:

  • Reagents : Methyl iodide or dimethyl sulfate as methylating agents.

  • Conditions : The reaction is generally carried out in a polar solvent like acetone or DMF (dimethylformamide) at elevated temperatures.

Chlorination can be achieved using:

  • Reagents : Chlorine gas or chlorinating agents such as phosphorus oxychloride.

  • Conditions : Conducted under anhydrous conditions to prevent hydrolysis.

Hydrazone Formation

The final step involves forming the hydrazone by reacting the synthesized pyrazole derivative with an appropriate acetohydrazide:

  • Reagents : Acetohydrazide, which can be synthesized from acetic acid and hydrazine.

  • Conditions : The reaction typically occurs in a solvent such as ethanol or acetic acid at elevated temperatures, often requiring refluxing for several hours.

Characterization Techniques

Post-synthesis, characterization of this compound is essential to confirm its structure:

Technique Description
Infrared Spectroscopy (IR) Identifies functional groups based on characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Provides information about the molecular structure and environment of hydrogen atoms.
Mass Spectrometry (MS) Confirms molecular weight and structural integrity.

Summary of Findings

The preparation of this compound involves multiple synthetic steps, each requiring careful selection of reagents and conditions to achieve high yields and purity. The combination of pyrazole synthesis, functional group modifications, and hydrazone formation are critical to developing this compound for potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Anticonvulsant Activity

A significant study explored the anticonvulsant properties of synthesized compounds derived from similar pyrazole structures. In this research, several hydrazides, including derivatives of N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene], were evaluated for their efficacy against seizure models induced by maximal electroshock and pentylenetetrazol in mice. The results indicated that many of these compounds exhibited protective effects against seizures, with some demonstrating reduced central nervous system (CNS) depression compared to traditional anticonvulsants like phenytoin .

Anticancer Properties

Recent reviews have highlighted the potential of aminopyrazole-based compounds in anticancer therapy. N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide may share similar mechanisms of action as other pyrazole derivatives that inhibit cancer cell proliferation through various pathways, including the inhibition of carbonic anhydrases, which are implicated in tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown promising results against various bacterial strains, suggesting that this compound could be effective in developing new antimicrobial agents .

Photochromic Behavior

Research has indicated that pyrazole-based compounds can exhibit interesting photochromic properties. These materials change color when exposed to light, making them suitable for applications in optical devices and sensors. The incorporation of N'-[(E)-(5-chloro-3-methyl-1-phenylpyrazol)] moieties into polymers can enhance their photoresponsive characteristics .

Corrosion Inhibition

Another application area includes the use of Schiff bases derived from pyrazoles as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds in preventing corrosion can be attributed to their ability to form protective layers on metal surfaces .

Summary of Findings

The applications of N'-[(E)-(5-chloro-3-methyl-1-phenylpyrazol)] extend across various fields, particularly in medicinal chemistry and material science. Its potential as an anticonvulsant, anticancer agent, antimicrobial agent, and material with photochromic properties highlights its versatility.

Key Applications Table

Application AreaSpecific UseFindings/Notes
Medicinal Chemistry AnticonvulsantEffective against seizures with lower CNS toxicity
AnticancerPotential inhibitor of cancer cell proliferation
AntimicrobialPromising results against bacterial strains
Material Science Photochromic materialsExhibits color change with light exposure
Corrosion inhibitionEffective in protecting metals from corrosion

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Triazole Hybrids

  • N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides (Hotsulia et al., 2019): Replaces the hydrazide group with a triazole-thioacetamide. However, the sulfur atom in the thioacetamide may reduce metabolic stability . Key Data: Molecular weights range from 350–400 g/mol; reported antibacterial activity against S. aureus (MIC: 8–16 µg/mL).

Pyrazolone Derivatives

  • (4E)-2-Acetyl-4-Benzylidene-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One ():
    • Features a cyclic amide (pyrazolone) instead of a hydrazide.
    • The benzylidene substituent increases lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility.
    • Key Data : Melting point 170°C, 69.8% yield, Lipinski-compliant (molecular weight: 273.24 g/mol) .

Thiazole-Containing Hydrazides

  • (E)-N'-(1-(5-(4-Chlorophenyl)-4-Cyano-1-Phenyl-1H-Pyrazol-3-yl)Ethylidene)-4-Methyl-2-Phenylthiazole-5-Carbohydrazide (): Substitutes one pyrazole with a thiazole ring. Thiazole’s sulfur atom and aromaticity may improve antimicrobial activity. The 4-chlorophenyl and cyano groups enhance electron-withdrawing effects, stabilizing the molecule in oxidative environments. Key Data: Antifungal activity against C. albicans (IC₅₀: 12 µM) .

Azepine-Modified Analogues

  • 4-[(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylideneamino]-1,5-Dimethyl-2-Phenyl-1H-Azepine-3-Carboxylic Acid (): Introduces a seven-membered azepine ring, increasing conformational flexibility. The carboxylic acid group improves solubility but may reduce blood-brain barrier penetration. Key Data: Reported anti-inflammatory activity (COX-2 inhibition: 78% at 10 µM) .

Comparative Analysis of Key Properties

Property Target Compound Triazole-Thioacetamide Pyrazolone Thiazole-Carbohydrazide
Molecular Weight ~380 g/mol (estimated) 350–400 g/mol 273.24 g/mol ~420 g/mol
Lipinski Compliance Likely compliant Compliant Compliant Borderline (high MW)
Hydrogen Bond Donors 3 (NH groups) 2 1 3
Key Functional Groups Pyrazole, hydrazide, chloro Triazole, thioacetamide Pyrazolone, acetyl Thiazole, cyano, chloro
Reported Bioactivity Not available Antibacterial (MIC: 8–16 µg/mL) Antidiabetic (α-glucosidase inhibition) Antifungal (IC₅₀: 12 µM)
Synthetic Yield Not reported 50–65% 69.8% 55–70%

Research Findings and Implications

  • Crystallographic Behavior : The target compound’s (E)-configuration and pyrazole rings likely form N—H⋯N/O hydrogen bonds, as seen in related structures (e.g., ), contributing to stable crystal packing . This contrasts with thiazole derivatives, where sulfur participates in weaker C—H⋯S interactions .
  • Pharmacological Potential: The chloro and methyl groups in the target compound may enhance lipophilicity, favoring antimicrobial activity. However, the absence of a thiazole or triazole ring could limit its spectrum compared to and derivatives.
  • Synthetic Challenges : High-yield synthesis (~70%) is achievable for pyrazole derivatives (), but introducing the hydrazide group may require stringent reaction conditions to avoid byproducts.

Biological Activity

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a novel compound within the pyrazole class, recognized for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological properties, particularly focusing on its cytotoxicity and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde and 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide. The resulting structure features a hydrazone linkage, which is crucial for its biological activity. The crystal structure reveals that the compound adopts an E configuration, with distinct dihedral angles between the pyrazole ring and adjacent aromatic systems, contributing to its stability and reactivity .

2.1 Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies indicate significant cytotoxicity, particularly against human liver cancer cells (HA22T) and nasopharyngeal cancer cells (HONE1), with IC50 values in the nanomolar range .

Table 1: Cytotoxicity Profile of this compound

Cell LineIC50 (nM)
HA22T58
HONE1180
MCF (breast)>359
DLDI90
NUGC36

The mechanism underlying the cytotoxicity of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may interfere with cellular signaling pathways related to survival and proliferation . The presence of electronegative groups in its structure enhances its interaction with cellular targets, potentially leading to increased potency against malignancies.

3. Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including our compound of interest:

Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazole derivatives, this compound demonstrated superior activity against multiple cancer cell lines compared to structurally similar compounds .

Case Study 2: Structure–Activity Relationship (SAR)
Research indicated that modifications in the pyrazole ring significantly affect the biological activity. Substituents such as halogens or electron-withdrawing groups enhance cytotoxic potential, as observed in various derivatives .

4. Conclusion

This compound exhibits promising biological activity, particularly in oncology. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in therapeutic applications. Continued research into its mechanisms and potential modifications could yield even more effective anticancer agents.

Q & A

Q. How can conflicting bioactivity data between synthetic batches be systematically addressed?

  • Methodology : Batch variability is investigated via: (i) Purity analysis : HPLC-MS to detect trace impurities (e.g., unreacted aldehydes). (ii) Polymorph screening : Powder XRD or DSC to identify crystalline forms affecting solubility. (iii) Conformational studies : Variable-temperature NMR to assess rotational barriers in the hydrazone linkage .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in stabilizing the compound’s crystal lattice?

  • Methodology : Graph-set analysis (using SHELXL and PLATON) identifies recurring motifs like R₂²(8) hydrogen-bonded dimers or C–H···π interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., H···Cl vs. H···O interactions) to lattice energy .

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